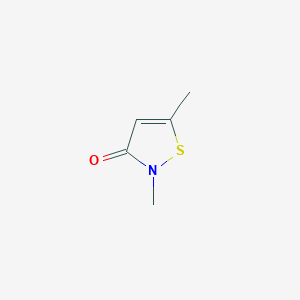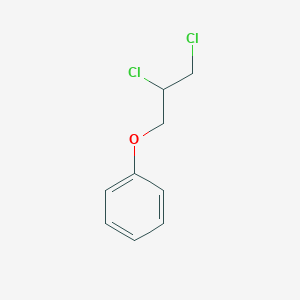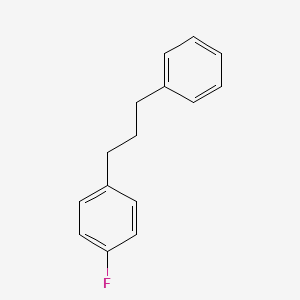
1-Fluoro-4-(3-phenylpropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(3-phenylpropyl)benzene is an organic compound that belongs to the class of aromatic fluorides It consists of a benzene ring substituted with a fluoro group at the 1-position and a 3-phenylpropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(3-phenylpropyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with a fluoro group and a 3-phenylpropyl group. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired substitution occurs .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process often includes steps such as diazotization, fluorination, and subsequent substitution reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens or nitro groups.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the benzene ring with a nucleophile, such as hydroxide or amine.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitro compounds, often in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, typically under basic conditions and elevated temperatures.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitro-substituted derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include hydroxylated or aminated derivatives of the compound.
Scientific Research Applications
1-Fluoro-4-(3-phenylpropyl)benzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(3-phenylpropyl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluorobenzene: A simpler aromatic fluoride with a single fluoro group on the benzene ring.
Chlorobenzene: An aromatic compound with a chloro group instead of a fluoro group.
Bromobenzene: An aromatic compound with a bromo group instead of a fluoro group.
Uniqueness: 1-Fluoro-4-(3-phenylpropyl)benzene is unique due to the presence of both a fluoro group and a 3-phenylpropyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
43008-84-0 |
|---|---|
Molecular Formula |
C15H15F |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
1-fluoro-4-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15F/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
InChI Key |
PIMORDXLWOGEKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
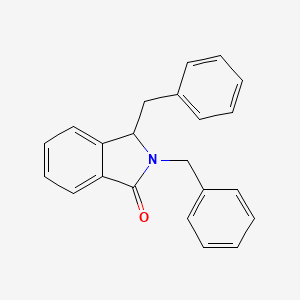
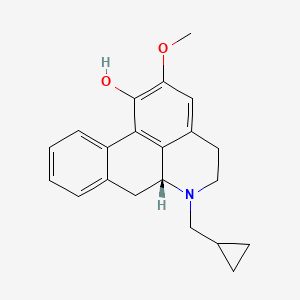
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
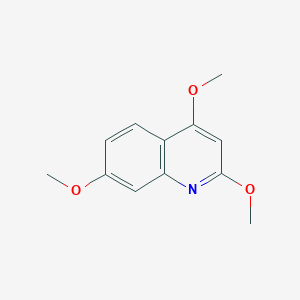
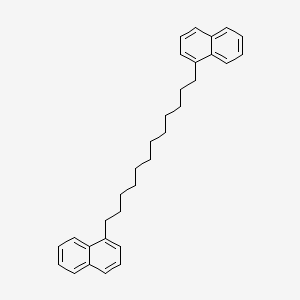
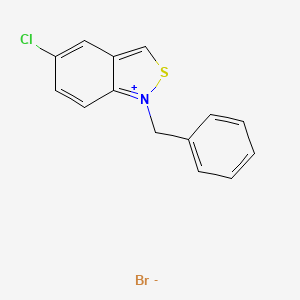
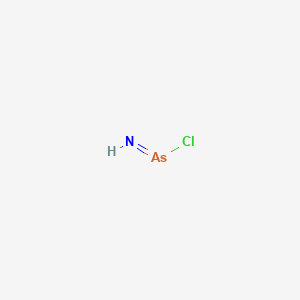

![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
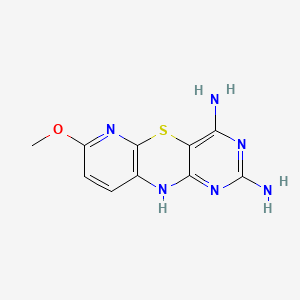
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
